molecular formula C19H20BrNO4 B2426249 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide CAS No. 692269-22-0

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No. B2426249
CAS RN: 692269-22-0
M. Wt: 406.276
InChI Key: XQHFDZHMRNZSLE-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, also known as BEFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study by Rani, Pal, Hegde, & Hashim (2016) describes the synthesis of acetamide derivatives, including compounds similar to 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, through a multi-step reaction sequence. These compounds were assessed for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in the series exhibited significant activities comparable to standard drugs, highlighting their potential therapeutic applications.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another study by Rani, Pal, Hegde, & Hashim (2014) focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. It involved the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activity.

Marine-Derived Compounds

Wu et al. (2009) identified compounds isolated from marine fungus, including N-(2-phenylethyl)acetamide, which have potential applications due to their unique structures and properties. These compounds could be explored further for their potential pharmaceutical applications (Wu et al., 2009).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, including 2-(4-bromo-3-methylphenoxy)acetamide, were studied by Fuloria, Fuloria, & Gupta (2014). These compounds were evaluated for antibacterial and antifungal activities, indicating their potential as antimicrobial agents.

Nitrogen-Containing Bromophenols

Li et al. (2012) investigated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, revealing compounds with radical scavenging activity. These findings suggest potential applications of these bromophenols in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).

properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHFDZHMRNZSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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